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Compound of Interest

Compound Name:
N,2,5-trimethoxy-N-

methylbenzamide

CAS No.: 1146443-78-8

Cat. No.: B2573534 Get Quote

Executive Summary
This technical guide details the synthesis of

-methoxy-

-methyl-2,5-dimethoxybenzamide (the Weinreb amide of 2,5-dimethoxybenzoic acid). This
specific amide is a critical intermediate in medicinal chemistry, serving as a stable "acyl anion
equivalent" that prevents over-addition during the synthesis of 2,5-dimethoxy-substituted
ketones (e.g., 2,5-dimethoxyacetophenone) or aldehydes.

We present two distinct, field-proven protocols:

The CDI Coupling Protocol: Ideal for laboratory scale (1g – 50g), offering mild conditions and

"one-pot" efficiency.

The Acid Chloride Protocol: Designed for robustness and scale-up (>50g), utilizing thionyl

chloride (

) for cost-effective activation.[1]
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The utility of the Weinreb amide lies in its unique ability to form a stable chelated intermediate

upon nucleophilic attack.[2][3] Unlike esters or acid chlorides, which collapse to ketones that

are more reactive than the starting material (leading to tertiary alcohols), the Weinreb amide

forms a stable tetrahedral magnesium/lithium chelate.

Mechanistic Pathway
The methoxy oxygen of the amide coordinates with the metal cation of the incoming

nucleophile, "locking" the intermediate. The ketone is only released upon acidic hydrolysis

during workup.
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Figure 1: Mechanistic stability of the Weinreb intermediate preventing over-alkylation.

Experimental Protocols
Protocol A: The CDI One-Pot Method (Recommended for
Lab Scale)
This method utilizes 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid. It avoids

noxious thionyl chloride fumes and proceeds under mild conditions.

Substrate: 2,5-Dimethoxybenzoic acid (CAS: 2785-98-0)

Reagent:

-Dimethylhydroxylamine hydrochloride (Weinreb amine salt)[4]
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[5]

Step-by-Step Methodology
Activation:

Charge a flame-dried round-bottom flask with 2,5-dimethoxybenzoic acid (1.0 equiv) and

anhydrous DCM (0.3 M concentration).

Add CDI (1.1 equiv) portion-wise at 0°C. Note: Vigorous evolution of

gas will occur.

Allow the mixture to warm to Room Temperature (RT) and stir for 45–60 minutes.

Checkpoint: The solution should turn from a suspension to a clear, slightly yellow solution,

indicating the formation of the reactive acyl-imidazole intermediate.

Coupling:

Add

-dimethylhydroxylamine hydrochloride (1.2 equiv) in one portion.

Critical Step: No exogenous base (like

) is strictly required as the imidazole byproduct acts as a proton scavenger, but adding 1.0
equiv of imidazole or using a slight excess of CDI ensures kinetics.[1]

Stir at RT for 3–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The acid spot

(

) should disappear; the amide spot (

) will appear.

Workup:

Quench with 1M HCl (cold) to neutralize imidazole and remaining amine.
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Extract with DCM (3x).

Wash combined organics with Saturated

(to remove unreacted acid) and Brine.

Dry over

and concentrate in vacuo.

Protocol B: The Acid Chloride Method (Scale-Up)
For larger batches, converting the acid to the acid chloride first is often more cost-effective.

Step-by-Step Methodology
Chlorination:

Suspend 2,5-dimethoxybenzoic acid (1.0 equiv) in dry Toluene or DCM.

Add Thionyl Chloride (

) (1.5 equiv) and a catalytic drop of DMF.

Reflux (70–80°C) for 2 hours until gas evolution (

) ceases.

Concentrate in vacuo to remove excess

. Note: 2,5-dimethoxybenzoyl chloride is relatively stable but moisture sensitive.

Amidation:

Dissolve the crude acid chloride in dry DCM.

In a separate vessel, prepare a solution of

-dimethylhydroxylamine hydrochloride (1.1 equiv) and Triethylamine (

) (2.2 equiv) in DCM at 0°C.
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Slowly cannulate the acid chloride solution into the amine/base mixture at 0°C. Exothermic

reaction.

Warm to RT and stir for 2 hours.

Workup:

Standard aqueous workup as described in Protocol A.

Critical Process Parameters (CPPs) & Data
The 2,5-dimethoxy substitution pattern creates an electron-rich aromatic ring. This reduces the

electrophilicity of the carbonyl carbon compared to unsubstituted benzoic acid, making the

activation step (CDI or

) critical.

Parameter CDI Method Acid Chloride Method

Temperature
0°C

RT

Reflux (

), 0°C (Amidation)

Time 4–8 Hours
2 Hours (Step 1) + 2 Hours

(Step 2)

Byproducts Imidazole,
,

,

Yield (Typical) 85–92% 90–95%

Purity (Crude) High (>95%) High (>95%)

Atom Economy High
Moderate (requires excess

base)

Analytical Validation
Physical State: Clear to pale yellow oil or low-melting solid.
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NMR (Typical,

):

3.3 ppm (s, 3H,

)

3.5 ppm (s, 3H,

)

3.7–3.8 ppm (s, 6H, Ar-

)

6.8–7.0 ppm (m, 3H, Aromatic protons)

Decision Workflow
Use the following logic flow to determine the appropriate synthesis route for your specific

constraints.
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Figure 2: Decision matrix for selecting the synthesis pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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